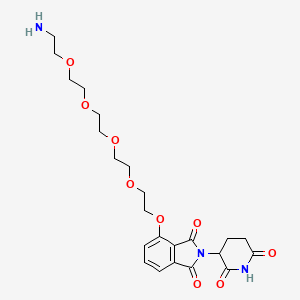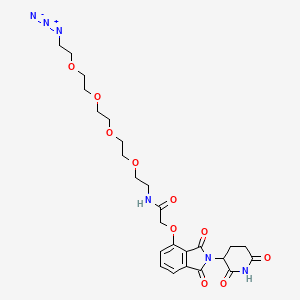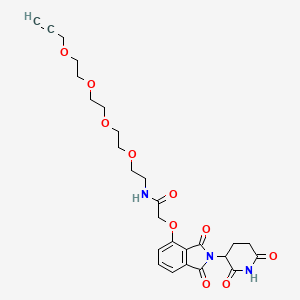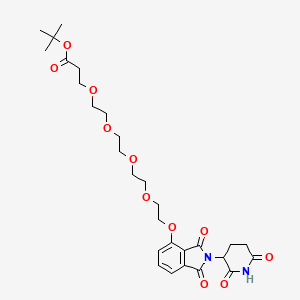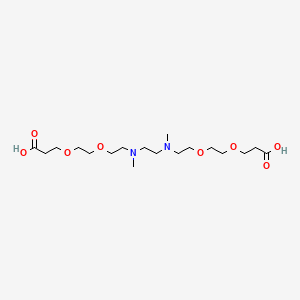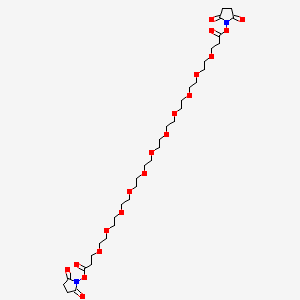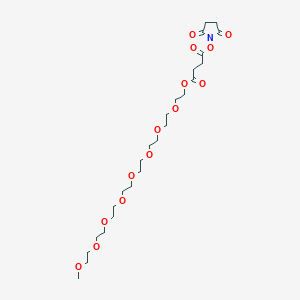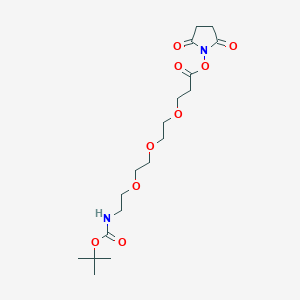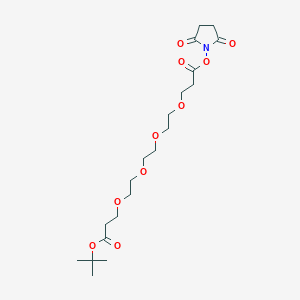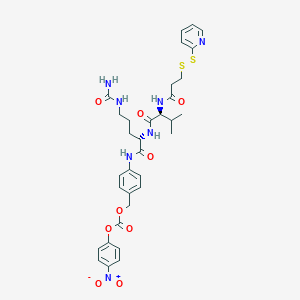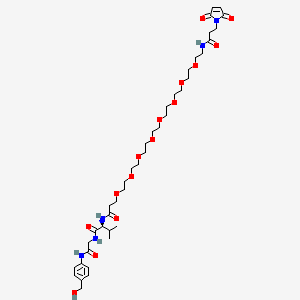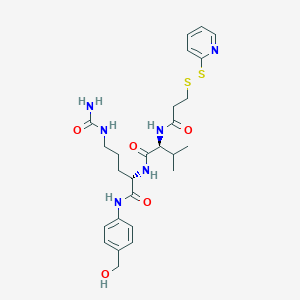
OPSS-Val-Cit-PAB-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OPSS-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapy by connecting a cytotoxic drug to an antibody, allowing for the selective delivery of the drug to cancer cells. The compound is designed to be stable in the bloodstream but cleavable within the target cells, ensuring the release of the cytotoxic agent only at the desired site .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of OPSS-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the individual components: OPSS (ortho-pyridyl disulfide), Val (valine), Cit (citrulline), and PAB (para-aminobenzyl alcohol). These components are then linked together through a series of peptide bond formations and protective group manipulations. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers further enhances the reproducibility and yield of the process .
化学反応の分析
Types of Reactions: OPSS-Val-Cit-PAB-OH primarily undergoes cleavage reactions, which are essential for its function as an ADC linker. The cleavage can be triggered by specific enzymes such as cathepsin B, which is abundant in the lysosomes of cancer cells .
Common Reagents and Conditions: The cleavage of this compound is facilitated by the presence of reducing agents or specific enzymes. For instance, the disulfide bond in OPSS can be reduced by agents like dithiothreitol (DTT), while the Val-Cit-PAB moiety is cleaved by cathepsin B under acidic conditions .
Major Products Formed: The major products formed from the cleavage of this compound include the cytotoxic drug, which is released to exert its therapeutic effect, and the cleaved linker components, which are typically non-toxic and excreted from the body .
科学的研究の応用
OPSS-Val-Cit-PAB-OH is extensively used in the development of ADCs for targeted cancer therapy. Its ability to selectively release cytotoxic drugs within cancer cells makes it a valuable tool in oncology research. Additionally, it is used in the study of drug delivery systems and the development of new therapeutic agents .
作用機序
The mechanism of action of OPSS-Val-Cit-PAB-OH involves its cleavage within the target cells, leading to the release of the cytotoxic drug. The linker is designed to be stable in the bloodstream, preventing premature release of the drug. Upon internalization by the target cells, the linker is cleaved by lysosomal enzymes, releasing the active drug to induce cell death .
類似化合物との比較
Similar Compounds:
- Val-Cit-PAB-OH
- Maleimide-Val-Cit-PAB
- Succinimidyl-Val-Cit-PAB
Uniqueness: OPSS-Val-Cit-PAB-OH is unique due to its dual cleavable nature, allowing for both disulfide and protease-mediated cleavage. This dual functionality enhances its stability and specificity, making it a preferred choice for ADC development .
特性
IUPAC Name |
(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5S2/c1-17(2)23(32-21(34)12-15-38-39-22-7-3-4-13-28-22)25(36)31-20(6-5-14-29-26(27)37)24(35)30-19-10-8-18(16-33)9-11-19/h3-4,7-11,13,17,20,23,33H,5-6,12,14-16H2,1-2H3,(H,30,35)(H,31,36)(H,32,34)(H3,27,29,37)/t20-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNULYGGLPZGSV-REWPJTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
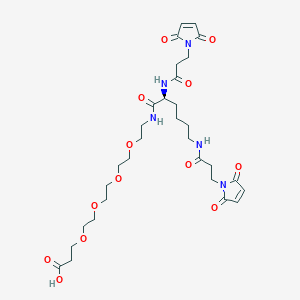
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)
